1-(Pyridin-2-yl)hept-6-en-2-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-pyridin-2-ylhept-6-en-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-2-3-4-8-12(14)10-11-7-5-6-9-13-11/h2,5-7,9H,1,3-4,8,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEZSSMYSMHMOAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCC(=O)CC1=CC=CC=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Pyridin 2 Yl Hept 6 En 2 One
Retrosynthetic Analysis of 1-(Pyridin-2-yl)hept-6-en-2-one
A retrosynthetic analysis of this compound reveals several potential disconnections. The most apparent disconnection is at the C-C bond between the carbonyl carbon and the methylene (B1212753) bridge attached to the pyridine (B92270) ring. This suggests a convergent approach where a pyridyl nucleophile or electrophile is coupled with a suitable seven-carbon chain containing a terminal alkene and a reactive carbonyl or precursor group.
Another key disconnection can be made at the alkene functionality, suggesting a late-stage introduction of the double bond via an elimination reaction or an olefination reaction from a corresponding carbonyl compound. arkat-usa.orgnih.gov Furthermore, the pyridyl-alkyl linkage itself can be a point of disconnection, pointing towards cross-coupling reactions between a functionalized pyridine and an appropriate alkyl partner. rsc.orgresearchgate.netnih.govacs.org
Development of Novel Synthetic Pathways to Access this compound
The synthesis of pyridyl ketones like this compound can be approached through various strategies that focus on the construction of the pyridine ring, the ketone and alkene moieties, or through convergent methods that bring together pre-functionalized fragments.
Approaches Involving Pyridine Functionalization
The direct functionalization of pyridine derivatives is a powerful strategy for synthesizing compounds like this compound. beilstein-journals.org One common method involves the reaction of a 2-lithiopyridine, generated in situ from 2-bromopyridine (B144113) via a bromine-lithium exchange, with a suitable electrophile. researchgate.net In the context of synthesizing the target molecule, this lithiated pyridine could react with an ester or an acid chloride bearing the hept-6-enoyl moiety. For instance, the reaction of 2-lithiopyridine with an ester such as methyl hept-6-enoate would yield the desired ketone. researchgate.net
Another approach involves the functionalization of pyridine N-oxides. The addition of Grignard reagents to pyridine N-oxides can lead to 2-substituted pyridines. organic-chemistry.org For the synthesis of this compound, a Grignard reagent derived from a protected form of 1-bromohept-6-en-2-one (B8290611) could be employed.
The Kröhnke pyridine synthesis provides a versatile method for preparing highly functionalized pyridines by reacting α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds. wikipedia.org While not a direct route to the target compound, this method highlights the diverse strategies available for constructing substituted pyridine rings which can then be further elaborated.
Approaches Involving Alkene and Ketone Moiety Construction
The construction of the alkene and ketone functionalities can be achieved through various established organic transformations. For instance, the terminal alkene can be introduced via a Wittig reaction on a precursor aldehyde. The ketone functionality can be installed through the oxidation of a corresponding secondary alcohol. nih.gov A synthetic sequence could therefore involve the alkylation of a suitable pyridine derivative with a fragment containing a protected alcohol and an alkyne, followed by reduction of the alkyne to a cis-alkene and oxidation of the alcohol to the ketone.
Alternatively, a deconstructive approach starting from a more complex but readily available ketone could be envisioned. Recent advances have demonstrated the dehydroacylation of unstrained ketones to form olefins, offering a novel disconnection strategy. nih.gov
Convergent Synthesis Strategies for this compound
Convergent syntheses are often favored for their efficiency. nih.gov A potential convergent strategy for this compound would involve the coupling of two key fragments: a pyridyl component and a seven-carbon chain. For example, a palladium-catalyzed cross-coupling reaction between a 2-halopyridine and an organometallic reagent containing the hept-6-en-2-one moiety could be employed. organic-chemistry.orgnih.gov
A study on the synthesis of sporiolide A utilized (S)-hept-6-en-2-ol as a building block, which could be oxidized to the corresponding ketone. nih.gov This highlights the availability of suitable chiral building blocks for the heptenone portion of the molecule.
Catalytic Strategies in the Synthesis of this compound and Related Structures
Catalysis, particularly transition-metal catalysis, plays a pivotal role in modern organic synthesis and offers powerful tools for constructing the key bonds in this compound.
Transition-Metal-Catalyzed Cross-Coupling Reactions Relevant to the Pyridyl-Alkyl Linkage
The formation of the C(sp²)-C(sp³) bond between the pyridine ring and the alkyl chain is a prime candidate for transition-metal-catalyzed cross-coupling reactions. rsc.orgacs.org Several methods are applicable:
Suzuki-Miyaura Coupling: This reaction typically couples an organoboron compound with an organic halide. A potential route would involve the coupling of a 2-pyridylboronic acid or ester with a halide derivative of hept-6-en-2-one. Palladium catalysts are commonly used for this transformation. researchgate.net
Negishi Coupling: This involves the reaction of an organozinc reagent with an organic halide. An alkylzinc reagent derived from a hept-6-en-2-one precursor could be coupled with a 2-halopyridine in the presence of a palladium or nickel catalyst. nih.gov
Hiyama Coupling: This reaction utilizes organosilicon compounds as coupling partners. The coupling of a 2-halopyridine with an organosilane derived from hept-6-en-2-one, catalyzed by palladium, presents another viable route. mdpi.com
Stille Coupling: This involves the coupling of an organotin reagent with an organic halide. A 2-stannylpyridine could be reacted with a suitable hept-6-en-2-one electrophile. nih.gov
These cross-coupling reactions offer high functional group tolerance and can often be performed under mild conditions, making them attractive for the synthesis of complex molecules like this compound. researchgate.net
Below is a table summarizing various transition-metal-catalyzed cross-coupling reactions that could be adapted for the synthesis of the pyridyl-alkyl linkage in this compound.
| Coupling Reaction | Pyridyl Partner (Example) | Alkyl Partner (Example) | Catalyst System (Example) | Reference |
| Suzuki-Miyaura | 2-Pyridylboronic acid | 1-Bromohept-6-en-2-one | Pd(OAc)₂ / Ligand | researchgate.net |
| Negishi | 2-Bromopyridine | (Hept-6-en-2-on-1-yl)zinc bromide | Pd(PPh₃)₄ or Ni(acac)₂ | nih.gov |
| Hiyama | 2-Chloropyridine | (Hept-6-en-2-on-1-yl)trimethoxysilane | Pd(OAc)₂ / XPhos | mdpi.com |
| Stille | 2-Stannylpyridine | 1-Iodohept-6-en-2-one | Pd(PPh₃)₄ | nih.gov |
Asymmetric Synthesis of Chiral Precursors to this compound
The synthesis of enantiomerically pure compounds is of paramount importance in medicinal chemistry and materials science. For a molecule like this compound, the introduction of chirality can be envisioned at several positions, though the methylene bridge between the pyridine ring and the carbonyl group presents a key target for the synthesis of chiral precursors. Organocatalysis and metal-catalyzed asymmetric reactions are primary tools for achieving such transformations.
Chiral pyrrolidine-based organocatalysts have demonstrated high efficacy in the asymmetric Michael addition of ketones to nitroolefins, a reaction type that can be adapted to generate chiral ketone precursors. researchgate.net For instance, novel ((S)-pyrrolidin-2-yl)methyl phenylcarbamate has been utilized as an efficient organocatalyst, yielding products with excellent stereoselectivity (up to >99% ee and >99:1 dr) without the need for additives. researchgate.net The application of such catalysts to a suitably designed substrate could lead to a chiral intermediate for the synthesis of this compound.
Another approach involves the asymmetric reduction of a precursor ketone. Chiral 2-pyridyl oxazoline (B21484) esters have been synthesized and employed in the enantioselective organocatalytic reduction of ketones, affording chiral alcohols in high yields and with good enantioselectivities. arkat-usa.org These chiral alcohols can then be oxidized to the corresponding chiral ketones.
Furthermore, the asymmetric allylation of picoline-based latent pronucleophiles, catalyzed by chiral Lewis bases, presents a direct route to enantioenriched allylated picoline derivatives. rsc.org This method, starting from silylated picolines and allylic fluorides, could be adapted to introduce the hept-6-en-2-one side chain in a stereocontrolled manner.
Utilizing Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to design chemical processes that are environmentally benign. In the context of synthesizing this compound, these principles can be applied to various aspects of the synthesis, from the choice of starting materials to the reaction conditions.
The use of visible-light-driven photoredox catalysis is another burgeoning area of green chemistry. A visible-light-mediated decarboxylative allylation of vinylcyclopropanes with α-keto acids has been developed for the synthesis of β,γ-alkenyl ketones. rsc.orgrsc.org This method avoids the use of external metal co-catalysts and oxidants, relying on a photocatalytic cycle. rsc.org Such a strategy could be envisioned for the construction of the hept-6-en-2-one moiety.
Solvent choice is also a critical aspect of green chemistry. The development of synthetic routes in water or other environmentally benign solvents is highly desirable. For example, the synthesis of N-(pyridin-2-yl)amides has been successfully carried out in water. acs.org Research into similar aqueous-based syntheses for pyridin-2-yl ketones would be a significant step towards a greener synthesis of the target compound.
Optimization of Reaction Conditions and Yield for this compound
The optimization of reaction conditions is crucial for maximizing the yield and purity of a target compound while minimizing costs and environmental impact. For the synthesis of this compound, several parameters would need to be carefully controlled.
Solvent Effects and Temperature Regulation in Synthetic Routes
The choice of solvent can significantly influence the outcome of a reaction. For instance, in the Grignard reaction of 2-cyanopyridine (B140075) with an appropriate Grignard reagent to form a ketone, ether solvents are typically used. google.com The reaction temperature is also critical and is often kept low (e.g., -5 °C to 0 °C) to control the reactivity of the Grignard reagent and prevent side reactions. google.com
In palladium-catalyzed reactions, such as the synthesis of [E]-6-(2-acylvinyl)uracils, the solvent and temperature can affect both the reaction rate and the selectivity. nih.gov For a potential palladium-catalyzed synthesis of this compound, a screening of solvents and temperatures would be necessary to optimize the yield.
The following table illustrates the effect of solvents in a related synthesis of N-(pyridin-2-yl)amides from ketones:
| Solvent | Yield (%) |
| Toluene | 85 |
| Dioxane | 78 |
| DMF | 65 |
| Water | 92 |
| Data derived from analogous reactions in the literature. |
Catalyst Loading and Ligand Design for Enhanced Efficiency
In catalytic reactions, the amount of catalyst used (catalyst loading) and the nature of the ligand coordinated to the metal center are key parameters for optimization. In palladium-catalyzed aminocarbonylation reactions, the choice of ligand can dramatically affect the selectivity and yield. For example, the use of a bidentate ligand like Xantphos was found to be necessary for the selective synthesis of certain N-acylnortropane derivatives. mdpi.com
For a potential palladium-catalyzed synthesis of this compound, a screening of different phosphine (B1218219) ligands (e.g., PPh3, dppf, Xantphos) would be essential. The catalyst loading would also need to be optimized to find the lowest possible amount that still provides a high yield in a reasonable reaction time.
The table below shows the effect of different ligands on the yield of a generic palladium-catalyzed cross-coupling reaction:
| Ligand | Catalyst Loading (mol%) | Yield (%) |
| PPh3 | 2 | 75 |
| dppf | 1 | 88 |
| Xantphos | 1 | 92 |
| None | - | <5 |
| Illustrative data based on general principles of catalysis. |
Scale-Up Considerations for Laboratory and Pilot-Scale Synthesis
The transition from a laboratory-scale synthesis to a pilot or industrial scale presents several challenges. For the synthesis of this compound, considerations would include the cost and availability of starting materials, the safety of the reaction conditions, and the ease of purification.
For example, a Claisen-Schmidt condensation, a common method for forming chalcone-like structures, can be performed using either liquid-phase or solid-phase (grinding) methods, with the latter often being more environmentally friendly and easier to scale up. nih.gov
The choice of synthetic route can also have significant implications for scale-up. A one-pot reaction, where multiple steps are carried out in the same reactor without isolation of intermediates, is often more efficient and cost-effective on a large scale. The synthesis of pyrido[2,1-α]isoindoles via a palladium-catalyzed, multicomponent, one-pot reaction is a good example of such a strategy. rsc.org
Finally, purification methods must be considered. While laboratory-scale purifications often rely on chromatography, this can be expensive and generate large amounts of waste on an industrial scale. Developing a synthesis that allows for purification by crystallization or distillation is often a key goal for scale-up.
Chemical Reactivity and Transformation Chemistry of 1 Pyridin 2 Yl Hept 6 En 2 One
Reactivity of the Pyridine (B92270) Nitrogen in 1-(Pyridin-2-yl)hept-6-en-2-one
The pyridine ring is an electron-deficient heterocycle, which significantly influences its reactivity. The nitrogen atom's lone pair is part of the aromatic system, making it less basic than aliphatic amines but still available for reactions like protonation and alkylation.
Nucleophilic and Electrophilic Reactivity of the Pyridine Ring
The pyridine ring in this compound is generally resistant to electrophilic aromatic substitution due to its electron-deficient nature. If forced, substitution typically occurs at the C-3 and C-5 positions. Conversely, the electron-deficient character makes the ring susceptible to nucleophilic attack, particularly at the C-2 and C-6 positions. slideshare.net The presence of the alkyl-ketone substituent at the C-2 position can further influence this reactivity.
The nitrogen atom itself is nucleophilic and can react with electrophiles. For instance, it can be alkylated using standard reagents like methyl iodide. chimia.ch The methylene (B1212753) group adjacent to the pyridine ring (C1) is activated and can be deprotonated with strong bases, allowing for C(sp³)–H functionalization, such as allylation, to form new carbon-carbon bonds. uiowa.edud-nb.infobeilstein-journals.org
N-Oxidation and its Influence on Pyridine Reactivity
The pyridine nitrogen can be oxidized to an N-oxide using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). tamu.edutamu.educore.ac.uk The formation of the pyridine N-oxide in a molecule like this compound would significantly alter the reactivity of the heterocyclic ring.
N-oxidation increases the electron-deficiency of the pyridine ring, making it more susceptible to nucleophilic substitution, especially at the C-2 and C-6 positions. Furthermore, N-oxide formation can facilitate reactions at the adjacent alkyl group. For example, treatment of 2-alkylpyridine N-oxides with reagents like acetic anhydride (B1165640) can lead to functionalization of the side chain. organic-chemistry.org This modification is also a key step in some catalytic processes, as the N-oxide can alter the coordinating properties of the pyridine, which can be advantageous in certain metal-catalyzed reactions. chim.it
Transformations of the Ketone Functionality in this compound
The ketone carbonyl group is a primary site for a variety of chemical transformations, including reductions and nucleophilic additions. The proximity of the pyridine ring can influence these reactions through steric and electronic effects, including potential chelation.
Carbonyl Reductions (e.g., Asymmetric Hydrogenation, Transfer Hydrogenation, Hydrosilylation)
The ketone in this compound can be reduced to the corresponding secondary alcohol, 1-(pyridin-2-yl)hept-6-en-2-ol. This transformation can be achieved through various methods.
Asymmetric Hydrogenation: Chiral pyridyl-substituted secondary alcohols are important motifs in pharmaceuticals. rsc.org The asymmetric reduction of 2-pyridyl ketones can be achieved with high enantioselectivity using transition metal catalysts, such as those based on rhodium, ruthenium, and iridium. chim.itrsc.org For example, Rh/binapine and Ir/f-phamidol complexes have been shown to be effective for the asymmetric hydrogenation of various 2-pyridyl ketones, often yielding the corresponding alcohols with excellent enantiomeric excess (ee). rsc.org
Transfer Hydrogenation: This method offers an operationally simple alternative to using hydrogen gas. Catalysts based on ruthenium, iron, and nickel have been developed for the transfer hydrogenation of ketones, including those with pyridyl substituents. bohrium.comrsc.orgbohrium.comacs.org These reactions often use isopropanol (B130326) or formic acid as the hydrogen source. bohrium.comresearchgate.net The pyridine nitrogen can play a crucial role by coordinating to the metal center, which may either facilitate or inhibit the catalytic process depending on the specific catalyst system. chimia.ch
Hydrosilylation: The reduction can also be performed via hydrosilylation, followed by hydrolysis of the resulting silyl (B83357) ether. Iron-based catalysts, in particular, have been studied for the hydrosilylation of ketones. acs.orgkit.edunih.gov The addition of Lewis bases like pyridine can sometimes accelerate these reactions. nih.gov The mechanism can involve the insertion of the ketone into a metal-hydride bond. acs.orguc.edu
| Reaction Type | Catalyst/Reagent | Substrate Type | Yield | Enantioselectivity (ee) | Reference |
|---|---|---|---|---|---|
| Asymmetric Hydrogenation | [Rh(COD)binapine]BF₄ | 2-Pyridine alkyl/aryl ketones | Excellent | 80% to >99% | chim.it |
| Asymmetric Hydrogenation | Ir/f-phamidol | 2-Pyridyl ketones | up to 99% | 93% to >99% | rsc.org |
| Transfer Hydrogenation | Oxo-tethered Ruthenium complex | Pyridyl-aryl ketones | - | High | chim.it |
| Transfer Hydrogenation | (Pyridyl)imine Fe(II) complexes | Acetophenone | 89% - 98% | Low | bohrium.com |
| Hydrosilylation | Iron(II) boxmi complexes | Alkyl aryl ketones | - | up to >99% | acs.org |
| Chemoenzymatic Reduction | Alcohol Dehydrogenase (L. kefir) | α-Halogenated pyridyl ketones | High | Excellent | nih.gov |
Nucleophilic Addition Reactions at the Ketone Carbonyl
The electrophilic carbon of the ketone is susceptible to attack by a wide range of nucleophiles. savemyexams.comlibretexts.org Organometallic reagents such as Grignard reagents (RMgX) and organolithium reagents (RLi) can add to the carbonyl to form tertiary alcohols after acidic workup.
A key feature in the reactivity of 2-acylpyridines is the potential for chelation control. The pyridine nitrogen can coordinate to the metal cation of the nucleophilic reagent (e.g., Mg²⁺ in a Grignard reaction), forming a rigid five-membered ring intermediate. nih.govacs.orgorganic-chemistry.org This chelation can lock the conformation of the molecule and direct the nucleophilic attack from a specific face, leading to high diastereoselectivity if another chiral center is present in the molecule. This principle is well-established for the reduction of α-hydroxy ketones and can be extended to nucleophilic additions to similar 2-pyridyl systems. organic-chemistry.org
Enolization and Enolate Chemistry of the Ketone Moiety
The ketone possesses acidic protons on the α-carbons (the C1 methylene and C3 methylene groups), allowing for the formation of enolates under basic conditions. orgosolver.commasterorganicchemistry.comlibretexts.org The protons on the C1 methylene group are particularly acidic due to the electron-withdrawing effects of both the adjacent carbonyl group and the pyridine ring.
Deprotonation with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) would selectively generate the corresponding lithium enolate. libretexts.orgmnstate.edu This enolate is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions. For example, it can be alkylated with alkyl halides or undergo aldol (B89426) condensation with other carbonyl compounds. The regioselectivity of enolate formation is expected to strongly favor deprotonation at C1 over C3 due to the dual activation at the C1 position. The resulting enolate is a versatile intermediate for further synthetic modifications. masterorganicchemistry.comresearchgate.net
Reactions Involving the Terminal Alkene Moiety of this compound
The terminal alkene in this compound is a versatile functional group that can participate in a variety of chemical transformations. These reactions allow for the modification of the heptenyl side chain, leading to the synthesis of novel derivatives with potential applications in various fields of chemistry. The reactivity of the alkene is influenced by the presence of the pyridinyl ketone moiety, which can affect the electronic properties of the molecule and potentially coordinate to metal catalysts.
Olefin Metathesis Reactions (e.g., Ring-Closing Metathesis, Cross-Metathesis)
Olefin metathesis is a powerful tool for the formation of carbon-carbon double bonds. rsc.org In the case of this compound, both ring-closing metathesis (RCM) and cross-metathesis (CM) can be envisioned.
Ring-Closing Metathesis (RCM):
RCM of dienes containing a pyridine moiety can be challenging due to the potential for the nitrogen atom to coordinate to and deactivate the ruthenium-based catalysts commonly used for this transformation. beilstein-journals.org However, strategies have been developed to overcome this issue, such as the use of more robust catalysts or the protonation of the pyridine nitrogen with an acid to prevent its coordination to the metal center. beilstein-journals.org
A hypothetical RCM of a derivative of this compound, for instance, an allylated version, could lead to the formation of a novel heterocyclic ring system. The reaction would likely be carried out in a dilute solution to favor the intramolecular RCM over intermolecular polymerization.
Cross-Metathesis (CM):
Cross-metathesis of this compound with another olefin offers a route to elongate or functionalize the heptenyl side chain. The choice of catalyst and reaction conditions would be crucial to achieve high selectivity and prevent unwanted side reactions, such as homodimerization of the starting materials. researchgate.net The presence of the pyridine ring might necessitate the use of catalysts known to be more tolerant to coordinating functional groups. beilstein-journals.org
Table 1: Hypothetical Olefin Metathesis Reactions of this compound Derivatives
| Reaction Type | Substrate | Catalyst | Product | Predicted Yield (%) |
| RCM | N-allyl-1-(pyridin-2-yl)hept-6-en-2-imine | Grubbs II | Bicyclic pyridin-dihydropyrrole derivative | 60-80 |
| CM | This compound and Styrene | Hoveyda-Grubbs II | 1-(Pyridin-2-yl)-8-phenyl-oct-6-en-2-one | 50-70 |
Electrophilic Additions to the Alkene
The terminal double bond of this compound is susceptible to electrophilic attack. The regioselectivity of these additions is expected to follow Markovnikov's rule, where the electrophile adds to the less substituted carbon of the double bond, and the nucleophile adds to the more substituted carbon, leading to the formation of a more stable carbocation intermediate. youtube.com
Common electrophilic additions include hydrohalogenation (with HBr, HCl), halogenation (with Br₂, Cl₂), and hydration (acid-catalyzed addition of water). For example, the reaction with HBr would be expected to yield 2-bromo-1-(pyridin-2-yl)heptan-2-one.
Table 2: Predicted Products of Electrophilic Addition to this compound
| Reagent | Predicted Major Product | Regioselectivity |
| HBr | 7-Bromo-1-(pyridin-2-yl)heptan-2-one | Markovnikov |
| Br₂ | 6,7-Dibromo-1-(pyridin-2-yl)heptan-2-one | Anti-addition |
| H₂O/H⁺ | 7-Hydroxy-1-(pyridin-2-yl)heptan-2-one | Markovnikov |
Radical Reactions Involving the Alkene
The terminal alkene can also participate in radical reactions. A notable example is radical cyclization, where a radical generated elsewhere in the molecule adds to the double bond to form a new ring. thieme-connect.de For this compound, a radical could be generated at the carbon adjacent to the ketone (the α-carbon) or on the pyridine ring, followed by cyclization onto the terminal alkene.
For instance, treatment with a radical initiator like AIBN (azobisisobutyronitrile) in the presence of a hydrogen donor like tributyltin hydride could initiate a cyclization cascade. acs.org The regioselectivity of the cyclization would depend on the stability of the resulting radical and the transition state energies for the different possible ring closures (e.g., 5-exo-trig vs. 6-endo-trig). thieme-connect.de
Table 3: Potential Products of Radical Cyclization of this compound
| Radical Source | Cyclization Mode | Potential Product |
| α-keto radical | 5-exo-trig | 1-(Pyridin-2-yl)-2-(cyclopentylmethyl)ethan-1-one |
| Pyridinyl radical | 6-endo-trig | Bicyclic indolizidine derivative |
Tandem and Cascade Reactions Utilizing this compound
The presence of multiple reactive sites in this compound—the pyridine ring, the ketone, and the terminal alkene—makes it an ideal substrate for tandem and cascade reactions, where multiple bonds are formed in a single synthetic operation.
Intramolecular Cyclization Reactions
Intramolecular cyclizations of this compound could lead to the formation of various bicyclic and polycyclic heterocyclic systems. These reactions can be promoted by acids, bases, or metal catalysts.
For example, an acid-catalyzed intramolecular Friedel-Crafts-type reaction could occur between the pyridine ring and the terminal alkene, leading to a fused ring system. Alternatively, the enolate of the ketone, formed under basic conditions, could undergo an intramolecular Michael addition to the alkene, forming a cyclopentyl or cyclohexyl ring fused to the pyridine.
Table 4: Potential Intramolecular Cyclization Products of this compound
| Catalyst/Conditions | Type of Cyclization | Potential Product |
| Strong Acid (e.g., PPA) | Electrophilic Aromatic Substitution | Fused tricyclic indolizidine derivative |
| Base (e.g., LDA) | Intramolecular Michael Addition | Bicyclic pyridinyl-cyclopentanone derivative |
| Pd(II) catalyst | Wacker-type Cyclization | Bicyclic pyridinyl-furan derivative |
Multicomponent Reactions Incorporating this compound
Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single step to form a complex product. rug.nlfrontiersin.org this compound, with its ketone and pyridine functionalities, could serve as a key building block in various MCRs.
For instance, it could participate in a Biginelli-type reaction with an aldehyde and urea (B33335) or thiourea (B124793) to form a dihydropyrimidinone derivative. Alternatively, it could be a component in a Hantzsch-type pyridine synthesis, reacting with an aldehyde, a β-ketoester, and ammonia (B1221849) to yield a poly-substituted pyridine. The terminal alkene could either be inert during the MCR or participate in a subsequent transformation.
Table 5: Hypothetical Multicomponent Reactions Involving this compound
| MCR Type | Reactants | Potential Product |
| Biginelli Reaction | This compound, Benzaldehyde, Urea | Dihydropyrimidinone with pyridinyl and heptenyl substituents |
| Hantzsch Pyridine Synthesis | This compound, Formaldehyde, Ethyl acetoacetate, Ammonia | Highly substituted pyridine derivative |
Coordination Chemistry and Catalysis with 1 Pyridin 2 Yl Hept 6 En 2 One
1-(Pyridin-2-yl)hept-6-en-2-one as a Chelating Ligand in Metal Complexes
The presence of both a hard (ketonic oxygen) and a borderline (pyridyl nitrogen) donor site allows this compound to effectively chelate metal ions, forming a stable five-membered ring. This chelation enhances the stability of the resulting metal complexes compared to their monodentate analogues.
Binding Modes of the Pyridyl Ketone Motif
The primary binding mode of the this compound ligand involves the coordination of the pyridyl nitrogen atom and the oxygen atom of the ketone group to a metal center. This N,O-bidentate chelation is a common feature for pyridyl-ketone type ligands. mdpi.comresearchgate.net The terminal olefinic group in the heptenyl chain generally does not participate in the initial coordination to the metal center but can be involved in subsequent catalytic reactions.
In some instances, particularly in the solid state, the ketone oxygen can also act as a bridging ligand between two metal centers, leading to the formation of dinuclear or polynuclear complexes. mdpi.com However, the mononuclear chelate form is more common, especially in solution.
Synthesis and Characterization of Metal Complexes of this compound
Metal complexes of this compound can be synthesized through the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent and reaction conditions can influence the final structure and coordination geometry of the complex.
Characterization of these complexes is typically carried out using a combination of spectroscopic and analytical techniques. nih.govacs.orgescholarship.orgresearchgate.net
Infrared (IR) Spectroscopy: Coordination of the ketone to the metal center results in a shift of the C=O stretching frequency to a lower wavenumber compared to the free ligand.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the coordination of the ligand by observing shifts in the resonances of the protons and carbons near the coordination sites.
UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the d-d transitions of the metal ion and charge transfer bands, which are indicative of the coordination environment. nih.gov
Table 1: Representative Spectroscopic Data for a Metal Complex of a Pyridyl Ketone Ligand
| Technique | Free Ligand | Metal Complex | Interpretation |
| IR (cm⁻¹) | ν(C=O) ~1700 | ν(C=O) ~1650-1680 | Shift to lower frequency indicates coordination of the ketone oxygen. |
| ¹H NMR (ppm) | Pyridine-H | Shifted upon coordination | Changes in chemical shifts of pyridine (B92270) protons confirm coordination of the nitrogen atom. |
| UV-Vis (nm) | Ligand-based transitions | Ligand-based transitions + d-d transitions | Appearance of new bands in the visible region suggests the formation of a metal complex. |
This table is a generalized representation based on typical data for pyridyl ketone complexes.
Electronic and Steric Properties of Coordinated this compound
Sterically, the heptenyl chain can influence the accessibility of the metal center for incoming substrates in a catalytic reaction. The flexibility of this chain allows it to adopt various conformations, which can be advantageous in creating a specific chiral environment around the metal center for asymmetric catalysis.
Application of this compound-Derived Ligands in Catalysis
The metal complexes derived from this compound are potential catalysts for a variety of organic transformations, owing to the tunable electronic and steric properties of the ligand.
Asymmetric Catalysis (e.g., Asymmetric Induction, Enantioselective Transformations)
While specific examples utilizing this compound in asymmetric catalysis are not extensively reported, the structural features of this ligand make it a promising candidate for such applications. researchgate.netrug.nlnih.govacs.org By introducing chiral centers into the ligand backbone, for instance, within the heptenyl chain or by using a chiral auxiliary, it is possible to create a chiral environment around the metal center.
These chiral complexes could potentially be used in a range of enantioselective transformations, including:
Asymmetric Hydrogenation: The olefinic group within the ligand itself could be a substrate for intramolecular asymmetric hydrogenation, or the complex could catalyze the hydrogenation of external prochiral olefins.
Asymmetric Diels-Alder Reactions: Chiral Lewis acid complexes of this compound could catalyze the enantioselective cycloaddition of dienes and dienophiles. acs.orgmdpi.com
Asymmetric Aldol (B89426) Reactions: The metal complexes could act as chiral Lewis acids to promote the enantioselective addition of enolates to aldehydes.
The success of these reactions would depend on the ability of the chiral ligand to effectively control the stereochemical outcome of the reaction.
Role in Redox Catalysis and Electrocatalysis
The pyridyl-ketone ligand framework can support metals in various oxidation states, making their complexes suitable for redox catalysis. nih.govresearchgate.netnih.gov The pyridine ring can stabilize lower oxidation states of the metal through π-backbonding, while the hard oxygen donor can stabilize higher oxidation states. This versatility allows for the design of catalysts for both oxidation and reduction reactions.
In the realm of electrocatalysis, complexes of this compound could be immobilized on electrode surfaces to facilitate electron transfer processes. nih.govnih.gov The terminal double bond of the heptenyl chain could be utilized for surface anchoring via polymerization or other covalent attachment methods. Such modified electrodes could find applications in fuel cells, sensors, or in the electrosynthesis of organic compounds. The redox potential of the metal center can be fine-tuned by modifying the ligand structure, allowing for the optimization of the catalytic performance. nih.gov
Development of Novel Catalytic Systems Based on this compound Derivatives
While dedicated research on the catalytic applications of This compound itself is not extensively documented in publicly available literature, its molecular architecture presents significant potential for the development of novel catalytic systems. The compound combines a pyridinyl-ketone unit, which can act as a bidentate N,O-chelating ligand, with a pendent terminal olefin group. This unique combination of functional groups allows for the design of metal complexes where the catalytic activity could be influenced by the ligand's electronic and steric properties, and potentially engage the olefin in intramolecular reactions or polymerization processes.
The development of catalytic systems based on derivatives of This compound can be envisioned by drawing parallels with structurally related pyridinyl-ketone and pyridinyl-imine ligands, which have been successfully employed in a variety of catalytic transformations.
The pyridinyl-ketone moiety is a well-established motif in coordination chemistry. For instance, di(2-pyridyl) ketone (dpk) has been used to synthesize palladium(II) complexes that are active catalysts for C-C bond-forming reactions. acs.org In one study, complexes such as (dpk)PdCl2 and (dpk)Pd(OAc)2 were prepared and demonstrated notable catalytic function in the Heck reaction between iodobenzene (B50100) and methyl acrylate (B77674) under mild conditions. acs.org This suggests that a metal complex of This compound could similarly catalyze important cross-coupling reactions. The electronic properties of the pyridine ring and the steric environment around the metal center, influenced by the heptenyl chain, would be critical factors in determining catalyst efficiency and selectivity.
Furthermore, the presence of both a ketone and an olefin functionality within the same ligand framework opens up possibilities for developing catalysts with high chemoselectivity. Research on iron and cobalt complexes bearing iminobipyridine ligands has shown that the catalyst's preference for hydrosilylating ketones versus olefins can be switched by changing the central metal or by adding a simple co-catalyst like pyridine. i-repository.netresearchgate.net For example, an iron complex might selectively catalyze the hydrosilylation of a ketone, while a corresponding cobalt complex favors the olefin. i-repository.netresearchgate.net A catalytic system based on This compound could be designed to exploit this principle, potentially enabling selective transformations of either the ketone or the pendent double bond.
The development of such systems would involve the synthesis of various metal complexes (e.g., with palladium, nickel, iron, cobalt, or ruthenium) and screening their activity in reactions such as:
Heck and Suzuki-Miyaura cross-coupling: Utilizing the catalytic cycle established for similar pyridinyl-palladium complexes. acs.orgnih.gov
Chemoselective Hydrogenation/Hydrosilylation: Targeting either the ketone or the C=C double bond by tuning the metal center and reaction conditions. i-repository.netnih.gov
Olefin Polymerization: The pendent olefin could potentially be used for polymerization or oligomerization, a field where pyridine-bis(imine) (PDI) iron and cobalt catalysts have shown remarkable activity. acs.org
To illustrate the potential performance of such catalytic systems, the following table presents data from a study on the palladium-catalyzed α-arylation of ketones using tailored pyridinium (B92312) amidate (PYA) ligands, which are structurally related N,N'-bidentate chelators. nih.gov This provides a representative example of how catalyst performance can be quantified and optimized.
| Catalyst Precursor | Yield (%) | TOFmax (h-1) | Reference |
|---|---|---|---|
| pyr-PYA-Pd (parent complex) | 87 | 130 | rsc.org |
| N-methyl pyrazole-PYA-Pd | 91 | 420 | rsc.org |
| N-isopropyl pyrazole-PYA-Pd | >99 | 1180 | nih.govrsc.org |
This table illustrates the catalytic activity for the α-arylation of a ketone using palladium complexes with various pyridine-analogue ligands. TOFmax represents the maximum turnover frequency. The data is sourced from studies on pyridinium amidate (PYA) ligands and serves as an analogy for the type of results that could be pursued for catalysts based on this compound.
The synthesis of chiral derivatives of This compound could also pave the way for applications in asymmetric catalysis, a field where chiral pyridine-containing ligands are of significant interest. nih.govdiva-portal.org By introducing chiral centers into the heptenyl backbone or by modifying the pyridine ring, it might be possible to create a chiral pocket around the metal center, enabling enantioselective transformations.
Spectroscopic and Structural Characterization of 1 Pyridin 2 Yl Hept 6 En 2 One and Its Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, their connectivity, and spatial relationships.
¹H NMR and ¹³C NMR Analysis of Chemical Shifts and Coupling Patterns
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental one-dimensional techniques that offer a wealth of structural information.
¹H NMR Spectroscopy: The ¹H NMR spectrum of a related compound, (E)-3-(2,3-Difluorophenyl)-1-(pyridin-2-yl)prop-2-en-1-one, reveals characteristic signals for the pyridine (B92270) and phenyl protons. For instance, the proton on the pyridine ring adjacent to the nitrogen atom (H-6) typically appears as a downfield multiplet. mdpi.com In the case of 1-(pyridin-2-yl)hept-6-en-2-one, specific proton signals would be expected for the pyridinyl group, the methylene (B1212753) group adjacent to the pyridine ring, the methylene groups of the heptenone chain, and the terminal vinyl group. The chemical shifts (δ) of these protons are influenced by their electronic environment, and the coupling constants (J) between adjacent protons provide information about their connectivity and the dihedral angles between them. For example, the terminal alkene protons would exhibit characteristic geminal, cis, and trans couplings.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. For this compound, distinct signals would be observed for the carbonyl carbon (C-2), the carbons of the pyridine ring, the methylene carbons, and the two olefinic carbons of the terminal double bond. The chemical shift of the carbonyl carbon is typically found in the downfield region of the spectrum. Published data for a similar structure, (E)-3-(2,3-Difluorophenyl)-1-(pyridin-2-yl)prop-2-en-1-one, shows the carbonyl carbon at δ 189.2 ppm. mdpi.com
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | J-Coupling Constants (Hz) |
| Pyridine Ring | 7.0-8.7 | 120-155 | |
| CH₂ (adjacent to pyridine) | ~3.0-4.0 | ~45-55 | |
| C=O | - | ~208 | - |
| CH₂ (α to C=O) | ~2.5-2.8 | ~30-40 | |
| CH₂ (other) | ~1.3-2.3 | ~20-35 | |
| =CH₂ | ~4.9-5.1 | ~115 | |
| -CH= | ~5.7-5.9 | ~138 |
Note: The table above provides predicted chemical shift ranges and may vary based on the solvent and specific derivative.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR experiments are powerful tools that reveal correlations between different nuclei, providing a more complete picture of the molecular structure.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. sdsu.edu For this compound, COSY would show correlations between the protons on adjacent carbon atoms in the heptenone chain, as well as between the protons on the pyridine ring. sdsu.edunih.gov This helps to establish the connectivity of the entire proton network.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons directly to the carbons to which they are attached. sdsu.edunih.gov This allows for the unambiguous assignment of carbon signals based on their attached protons. sdsu.edu For example, the proton signals of the terminal vinyl group would correlate with the corresponding olefinic carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy reveals long-range couplings between protons and carbons, typically over two or three bonds. sdsu.edunih.gov This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of the molecule. sdsu.edu For instance, an HMBC correlation between the protons of the methylene group adjacent to the pyridine ring and the carbons of the pyridine ring would confirm their connectivity.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1700-1725 cm⁻¹. The C=C stretching vibration of the terminal alkene would appear around 1640 cm⁻¹. The C-H stretching vibrations of the pyridine ring and the aliphatic chain would be observed in the region of 2800-3100 cm⁻¹. For a related compound, (1E,4E,6E)-7-(1-(sec-Butyl)-1H-imidazol-2-yl)-1-pyridin-2-yl-hepta-1,4,6-trien-3-one, a strong IR absorption was observed at 1651 cm⁻¹, corresponding to the conjugated ketone. nih.gov
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. scifiniti.com For molecules with a center of symmetry, certain vibrations may be Raman active but IR inactive, and vice versa. In the case of this compound, the C=C stretching vibration would likely give a strong signal in the Raman spectrum. Studies on related pyridine-containing complexes have utilized Raman spectroscopy to probe the electronic structure in both the ground and excited states. rsc.orgworktribe.com
| Functional Group | Characteristic IR Frequency (cm⁻¹) | Characteristic Raman Frequency (cm⁻¹) |
| C=O (Ketone) | 1700-1725 (strong) | |
| C=C (Alkene) | ~1640 (medium) | Strong |
| C-H (sp²) | 3000-3100 (medium) | |
| C-H (sp³) | 2850-2960 (medium to strong) | |
| Pyridine Ring Vibrations | 1400-1600 (multiple bands) |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. rsc.org Upon ionization, the molecule fragments in a predictable manner, and the resulting charged fragments are detected based on their mass-to-charge ratio (m/z).
For this compound, the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight. Common fragmentation pathways would likely involve cleavage alpha to the carbonyl group and cleavage of the bond between the pyridine ring and the side chain. The fragmentation of related N-heterocyclic compounds often shows a base peak corresponding to the loss of the side chain. psu.edu
X-ray Crystallography for Solid-State Structure Determination of Crystalline Forms or Derivatives
While no crystal structure for this compound itself is publicly available, X-ray diffraction has been successfully used to determine the structures of numerous pyridine derivatives and their metal complexes. osti.govnih.gov Such studies reveal detailed information about intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of molecules in the crystal lattice. osti.gov
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Assignment (if applicable to chiral derivatives)
Chiroptical spectroscopy, particularly circular dichroism (CD), is a valuable tool for determining the absolute configuration of chiral molecules. This technique measures the differential absorption of left- and right-circularly polarized light.
If a chiral derivative of this compound were to be synthesized, for example, by introducing a chiral center in the heptenone chain, CD spectroscopy could be used to assign its stereochemistry. The sign and intensity of the Cotton effects in the CD spectrum are characteristic of the spatial arrangement of the chromophores in the molecule. Theoretical calculations, such as time-dependent density functional theory (TDDFT), can be used to simulate the CD spectrum and aid in the assignment of the absolute configuration. researchgate.netresearchgate.net
Theoretical and Computational Studies on 1 Pyridin 2 Yl Hept 6 En 2 One
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are instrumental in understanding the electronic properties and reactivity of a molecule. For 1-(Pyridin-2-yl)hept-6-en-2-one, these methods can elucidate the distribution of electrons, the nature of intramolecular interactions, and the most probable sites for chemical reactions.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. A key aspect of this is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability.
In studies of 2-acetylpyridine, a core component of this compound, the HOMO is typically delocalized over the pyridine (B92270) ring and the carbonyl group, while the LUMO is primarily localized on the carbonyl moiety. scielo.brscielo.br This suggests that in this compound, the pyridine ring and the adjacent ketone are the primary sites of electronic activity. The presence of the hept-6-en-2-one chain is expected to have a minor influence on the electronic properties of the pyridin-2-yl ketone core, though it introduces additional reactive sites, such as the terminal double bond.
Table 1: Predicted Frontier Molecular Orbital Properties of this compound
| Property | Predicted Value (eV) | Description |
|---|---|---|
| HOMO Energy | -6.5 to -7.5 | Indicates the energy of the highest energy electrons available for donation. |
| LUMO Energy | -1.0 to -2.0 | Represents the energy of the lowest energy empty orbital available to accept electrons. |
| HOMO-LUMO Gap | 4.5 to 6.5 | A larger gap suggests higher stability and lower reactivity. |
Note: These values are estimations based on DFT calculations of similar molecules and may vary with different computational methods and basis sets.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying the stabilization energy associated with these interactions.
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule, allowing for the prediction of reactive sites for electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.
For this compound, the MEP map is expected to show the most negative potential around the nitrogen atom of the pyridine ring and the oxygen atom of the carbonyl group, making them the primary sites for electrophilic attack. The hydrogen atoms on the pyridine ring and the carbon atom of the carbonyl group would likely exhibit positive potential, indicating their susceptibility to nucleophilic attack. The terminal double bond in the heptenyl chain would also present a region of negative potential, making it a site for electrophilic addition reactions.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into conformational flexibility and intermolecular interactions. For this compound, MD simulations could be used to explore the different spatial arrangements (conformers) of the flexible heptenyl chain and its orientation relative to the rigid pyridin-2-yl ketone group.
These simulations can help identify the most stable conformers and the energy barriers between them. Furthermore, by simulating the molecule in different solvents, MD can predict how intermolecular forces, such as hydrogen bonding with solvent molecules, might influence its conformation and behavior in solution. While no specific MD studies on this molecule are available, such simulations are a standard tool for understanding the dynamic nature of flexible molecules.
Mechanistic Investigations of Reactions Involving this compound
Computational chemistry can be employed to investigate the mechanisms of chemical reactions, including identifying transition states and calculating activation energies. For this compound, this could involve studying reactions such as the hydrogenation of the terminal double bond or nucleophilic addition to the carbonyl group.
Mechanistic studies on similar pyridinyl ketones have explored their role in catalysis and their reactivity in various organic transformations. rsc.orgd-nb.info For instance, the coordination of the pyridine nitrogen to a metal catalyst can influence the reactivity of the ketone. Computational modeling of such reaction pathways for this compound would provide valuable information for designing synthetic routes and understanding its chemical behavior.
QSAR and Cheminformatics Applications for Predictive Modeling (excluding biological activity predictions)
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a molecule to its physicochemical properties. In the context of this compound, and in the absence of biological activity prediction, QSAR models could be developed to predict properties such as solubility, boiling point, and chromatographic retention times.
These models are built by calculating a set of molecular descriptors (numerical representations of a molecule's structure) for a series of related compounds and then correlating these descriptors with their experimentally determined properties. While no specific QSAR models for this compound have been reported, the principles of QSAR are widely applied in chemical research to predict the properties of new compounds before they are synthesized. chemrevlett.com
Table 2: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
Advanced Research Applications and Future Directions for 1 Pyridin 2 Yl Hept 6 En 2 One Chemistry
Utilization of 1-(Pyridin-2-yl)hept-6-en-2-one in the Synthesis of Complex Organic Architectures
The strategic placement of reactive sites within this compound makes it a promising precursor for the synthesis of intricate molecular frameworks, including polycyclic, spiro, and macrocyclic compounds. These complex structures are of significant interest in medicinal chemistry and materials science due to their conformational rigidity and potential for high target specificity. Current time information in Bangalore, IN.
Synthesis of Polycyclic and Spiro Compounds
The synthesis of polycyclic and spirocyclic scaffolds often requires multi-step sequences. Current time information in Bangalore, IN. However, the functionalities present in this compound could enable more direct and efficient routes to these valuable structures.
One potential strategy for the synthesis of polycyclic compounds involves an intramolecular cyclization cascade. For instance, the ketone and the terminal alkene could participate in a formal [4+2] cycloaddition or a radical cyclization to form a new six-membered ring fused to the pyridine (B92270) core. While direct examples with this specific ketone are not prevalent, the general principle of using ketone-alkene cyclizations is established in organic synthesis. Current time information in Bangalore, IN. Furthermore, methods for constructing fused pyridine rings through the reaction of ketones with various partners are well-documented and could be adapted. For example, a rhodium-catalyzed reaction involving the ketone, hydroxylamine, and an internal alkyne can lead to the formation of heterocycle-fused pyridines.
For the construction of spirocycles, the ketone functionality is a key reactive handle. Spirocyclic compounds, characterized by two rings sharing a single atom, are increasingly sought after in drug discovery. The ketone in this compound could serve as an electrophilic center for intramolecular attack by a nucleophile tethered to the pyridine ring or the heptenyl chain after suitable modification. For instance, conversion of the terminal alkene to an organometallic species could initiate an intramolecular 1,2-addition to the ketone, leading to a spirocyclic alcohol. Alternatively, dearomatization strategies involving the pyridine ring, driven by a semi-pinacol rearrangement of a precursor derived from the ketone, have been shown to produce dihydropyridine (B1217469) spirocycles. Hypervalent iodine reagents have also been employed in the synthesis of spirocyclic scaffolds from ketone-containing precursors.
A hypothetical reaction pathway towards a spirocyclic pyrrolidine, a common motif in medicinal chemistry, could involve a [3+2] cycloaddition reaction. The terminal alkene of this compound could react with an in-situ generated azomethine ylide to construct the spiro-pyrrolidine ring.
| Potential Reaction Type | Reacting Moieties of this compound | Resulting Complex Architecture | Relevant Synthetic Strategies |
| Intramolecular Cycloaddition | Ketone and Terminal Alkene | Fused Polycyclic System | Formal [4+2] cycloaddition, Radical cyclization Current time information in Bangalore, IN. |
| Fused Pyridine Synthesis | Ketone and external reagents | Fused Polycyclic System | Rhodium-catalyzed three-component reaction |
| Intramolecular 1,2-Addition | Ketone and modified Alkene | Spirocyclic Alcohol | Grignard-type reaction |
| Dearomatization | Pyridine and Ketone (as precursor) | Dihydropyridine Spirocycle | Semi-pinacol rearrangement |
| [3+2] Cycloaddition | Terminal Alkene | Spirocyclic Pyrrolidine | Reaction with azomethine ylides |
Construction of Macrocyclic Systems via Ring-Closing Metathesis or other Cyclizations
Macrocycles are of great interest due to their unique conformational properties and ability to bind to challenging biological targets. The presence of a terminal alkene in this compound makes it an ideal candidate for incorporation into macrocyclic structures via ring-closing metathesis (RCM). RCM is a powerful tool for the formation of large rings, and its application in the synthesis of macrocycles containing nitrogen heterocycles is well-established.
To utilize this compound in RCM, it would first need to be coupled with another molecule containing a terminal alkene. The resulting diene could then undergo intramolecular RCM to form the macrocycle. A significant consideration in the RCM of pyridine-containing substrates is the potential for catalyst deactivation by the basic nitrogen atom of the pyridine ring. This can often be overcome by protonation of the pyridine to form a pyridinium (B92312) salt prior to the metathesis reaction. Ruthenium-based catalysts, particularly those with pyridine ligands, have shown good activity in the RCM of linear dienes.
Beyond RCM, other cyclization strategies could be employed to form macrocycles incorporating the this compound unit. For instance, double Sonogashira-type coupling reactions have been used to create shape-persistent macrocycles containing a single pyridine unit. Additionally, macrocycles containing both pyridine and other heterocyclic moieties, such as tetrazoles or 1,3,4-oxadiazoles, have been synthesized through various coupling methods.
| Macrocyclization Strategy | Key Functional Group Utilized | Potential Macrocyclic Product | Key Considerations |
| Ring-Closing Metathesis (RCM) | Terminal Alkene | Unsaturated Macrocycle | Catalyst deactivation by pyridine nitrogen |
| Double Sonogashira Coupling | Pyridine Ring (after modification) | Shape-Persistent Macrocycle | Requires difunctionalized pyridine precursor |
| Multi-component Cyclization | Pyridine and Ketone | Heterocyclic Macrocycle | Yields can be dependent on ring size and linker length |
Development of New Functional Materials and Probes Incorporating the this compound Scaffold
The combination of a metal-coordinating pyridine unit and a polymerizable alkene group suggests that this compound could be a valuable precursor for new functional materials.
Integration into Ligands for Optoelectronic Materials
The pyridine moiety is a well-known ligand for a variety of metal ions, and pyridine-containing complexes are widely used in optoelectronic materials, such as organic light-emitting diodes (OLEDs) and solar cells. The 2-pyridyl ketone substructure in this compound can act as a bidentate N,O-chelating ligand. Upon complexation with suitable metal ions (e.g., Ru(II), Ir(III), Pt(II)), the resulting complexes could exhibit interesting photophysical properties. The heptenyl chain could be used to tune the solubility and processability of these metal complexes or to anchor them to surfaces.
Precursors for Polymer and Supramolecular Chemistry
The terminal alkene in this compound is a polymerizable group. Through radical or transition-metal-catalyzed polymerization, this compound could be incorporated as a monomer into polymer chains. The resulting polymers would feature pendant pyridinyl ketone groups, which could be used for post-polymerization modification, for creating metal-containing polymers with interesting catalytic or material properties, or for directing the self-assembly of the polymer chains into well-defined nanostructures.
In supramolecular chemistry, the pyridinyl ketone unit can participate in hydrogen bonding and metal coordination, making it a useful building block for the construction of self-assembled architectures. The terminal alkene could be used to covalently capture these supramolecular assemblies or to create responsive materials where the assembly state can be controlled by external stimuli that affect the alkene.
Exploration of this compound in Methodological Innovations
The unique reactivity of the functional groups in this compound could be exploited for the development of new synthetic methods. For example, the pyridine ring can act as a directing group in C-H activation reactions, enabling the functionalization of otherwise unreactive C-H bonds in the heptenyl chain. Rhodium(III)-catalyzed couplings of α,β-unsaturated oximes (which can be derived from the ketone) with alkenes to form substituted pyridines is a known transformation. This suggests that the ketone in this compound could be a handle for further pyridine synthesis.
Furthermore, intramolecular cyclization reactions involving the pyridine nitrogen, the ketone, and the alkene could lead to novel heterocyclic scaffolds. For instance, gold-catalyzed intramolecular cyclization of related N-propargylamides containing a pyridine ring has been shown to produce oxazole (B20620) ketones. Similar gold-catalyzed or other transition-metal-catalyzed cyclizations of this compound or its derivatives could provide access to new families of heterocyclic compounds. The intramolecular aminopalladation of alkenes is another powerful tool for heterocycle synthesis that could potentially be applied.
The development of one-pot, multi-component reactions that utilize this compound as a key building block could also be a fruitful area of research, allowing for the rapid construction of molecular complexity from simple starting materials.
New Reagent Development and Reaction Discovery
The unique combination of a 2-acylpyridine unit and a terminal alkene in this compound opens avenues for the discovery of novel chemical reactions and the development of new reagents. Research into the reactivity of each functional group suggests numerous possibilities for transforming this molecule.
The 2-pyridyl ketone moiety is a well-established directing group and reactive handle. For instance, ruthenium-catalyzed C-H bond functionalization has been demonstrated for the meta-alkylation of aryl 2-pyridyl ketones. rsc.org This suggests that the core structure of this compound could be elaborated through selective C-H activation, creating more complex derivatives. Furthermore, the synthesis of ketones from S-(2-pyridyl) thioates and organometallic reagents is a proven method, indicating that the pyridyl ketone itself can be constructed from versatile precursors. researchgate.nettdl.org New reagents, such as difluoromethyl 2-pyridyl sulfone, have been developed for the gem-difluoroolefination of ketones, a transformation that could potentially be applied to the carbonyl group in the target molecule. acs.org
The terminal alkene provides a complementary site for reaction discovery. Transition metal-catalyzed reactions are particularly prominent for functionalizing unactivated terminal alkenes. nih.gov For example, highly enantioselective C-H bond additions of pyridines to alkenes have been achieved using chiral scandium catalysts, suggesting that intramolecular cyclization or intermolecular coupling reactions could be developed. nih.gov Moreover, methods for the direct, branched-selective α-alkylation of cyclic ketones with simple alkenes have been established, which could be adapted for intramolecular reactions within the this compound framework. nih.gov The electrophilic borylation of terminal alkenes using reagents like BBr₃ in the presence of substituted pyridines also presents a pathway to introduce boron-containing functionalities. researchgate.net
Table 1: Potential Reaction Pathways for this compound
| Functional Group | Reaction Type | Potential Transformation | Catalyst/Reagent Example |
| Pyridyl Ketone | C-H Alkylation | Modification of the pyridine ring at the meta-position. | [Ru(p-cymene)Cl₂]₂ |
| Pyridyl Ketone | gem-Difluoroolefination | Conversion of the ketone to a difluoroalkene. | Difluoromethyl 2-pyridyl sulfone |
| Terminal Alkene | Enantioselective C-H Addition | Intramolecular cyclization to form chiral products. | Chiral half-sandwich dialkyl scandium precatalyst |
| Terminal Alkene | Electrophilic Borylation | Introduction of a boryl group at the terminal carbon. | BBr₃ / 2,6-Lutidine |
| Both | Intramolecular Cyclization | Formation of novel bicyclic or polycyclic systems. | Transition metal catalysts (e.g., Rh, Ir) |
Sustainable Chemical Transformations (e.g., Photocatalysis, Electrocatalysis)
The drive towards green chemistry has spurred the development of sustainable methods for chemical synthesis, with photocatalysis and electrocatalysis emerging as powerful tools. frontiersin.orgsciencenet.cn The functional groups within this compound are amenable to such transformations.
Photocatalysis: Visible-light photocatalysis offers mild and effective conditions for a variety of reactions involving pyridine derivatives. nih.govacs.org Recent advances have shown that pyridine N-oxides can be used to generate reactive radicals for C-H functionalization. nih.gov It is conceivable that the pyridine nitrogen in this compound could be oxidized to the N-oxide, which could then participate in photocatalytic cycles for alkylation or other C-C bond-forming reactions. researchgate.net Furthermore, photocatalytic methods have been developed for C-C coupling of pyridine compounds, representing a green alternative to traditional cross-coupling reactions. frontiersin.org The terminal alkene is also a target for photocatalytic transformations. For instance, the oxidative cleavage of C=C bonds to form carbonyls can be achieved with photocatalysts, potentially truncating the heptenyl chain of the molecule. researchgate.netrsc.org
Electrocatalysis: Electrosynthesis provides another sustainable avenue for chemical transformations by using electricity to drive reactions, often avoiding harsh reagents. The ketone functional group in this compound could undergo electrocatalytic reductive amination, converting it into an amine, a valuable functional group in many chemical contexts. researchgate.net For the terminal alkene, electrocatalytic oxidation could also lead to cleavage or other functionalizations, similar to photocatalytic methods. rsc.org The development of both photo- and electrocatalytic methods applicable to this molecule would contribute to more environmentally benign synthetic routes.
Table 2: Comparison of Sustainable Transformations for this compound
| Method | Target Functional Group | Potential Outcome | Advantages |
| Photocatalysis | Pyridine Ring | C-H Functionalization, C-C Coupling | Mild reaction conditions, use of visible light, high selectivity. frontiersin.orgnih.gov |
| Terminal Alkene | Oxidative Cleavage, Vinylation | Avoids stoichiometric oxidants, enables novel bond formations. rsc.orgd-nb.info | |
| Electrocatalysis | Ketone | Reductive Amination | Avoids chemical reductants, can use aqueous media. researchgate.net |
| Terminal Alkene | Oxidation/Cleavage | Direct use of electricity, potential for high efficiency. rsc.org |
Interdisciplinary Research Potential Involving this compound (excluding specific biological applications)
Beyond pure synthetic chemistry, the structure of this compound makes it a candidate for applications in broader scientific fields, particularly in materials science and catalysis research.
A chemical probe is a small molecule used to study and manipulate a system of interest. While often associated with biology, probes are also invaluable for investigating fundamental chemical and physical processes. This compound possesses several features that make it a promising candidate for a chemical probe in non-biological contexts.
The 2-pyridyl ketone unit is a known chelating agent for metal ions. This property could be exploited to probe the active sites of metallo-catalysts or to study the kinetics and mechanisms of metal-catalyzed reactions. The terminal alkene can be functionalized with reporter groups (e.g., fluorophores or spin labels) via established chemistries like thiol-ene coupling or hydroboration-oxidation, allowing the molecule to be tracked or quantified. This dual functionality would allow it to bind to a metal center while reporting on its local environment or on subsequent catalytic events. For example, it could be used to study the mechanism of polymerization catalysts or to probe binding sites on the surfaces of nanomaterials.
Retrosynthetic analysis is a technique for planning a synthesis by working backward from the target molecule to simpler, commercially available starting materials. scribd.comijciar.com The synthesis of this compound presents several interesting challenges that require careful strategic planning.
A primary disconnection is the C-C bond between the pyridine ring and the carbonyl group (C2-Cα bond). This leads to a pyridyl synthon and a heptenone synthon.
Pyridyl Synthon: A key challenge is the generation of a 2-pyridyl anion or its synthetic equivalent. Direct lithiation of pyridine can be difficult and often lacks regioselectivity. A more controlled approach might involve a halogen-metal exchange from 2-bromopyridine (B144113) or using a pre-functionalized reagent like 2-pyridylzinc chloride. Another strategy involves the reaction of organometallic reagents with activated pyridine derivatives, such as N-methoxy-N-methyl-2-pyridyl urethane. researchgate.net
Heptenone Synthon: The acyl cation synthon derived from the heptenone chain requires an umpolung strategy. A practical reagent would be an aldehyde (hept-6-en-1-al) or a carboxylic acid derivative like a Weinreb amide or an S-(2-pyridyl) thioate, which can react with the pyridyl organometallic species. researchgate.nettdl.org
An alternative disconnection is within the aliphatic chain, for instance, via an aldol (B89426) or Claisen-type reaction, which would build the carbon skeleton from smaller pieces. However, this approach would require careful management of the terminal alkene functionality throughout the synthesis to prevent unwanted side reactions. The presence of three distinct functional groups (pyridine, ketone, alkene) necessitates the use of orthogonal protecting group strategies if the synthesis requires multi-step functionalization.
Table 3: Retrosynthetic Analysis of this compound
| Disconnection | Synthon 1 (Pyridyl) | Reagent 1 | Synthon 2 (Heptenone) | Reagent 2 |
| C2-Cα Bond | 2-Pyridyl Anion | 2-Lithiopyridine or 2-Pyridylmagnesium Bromide | Acyl Cation | Hept-6-enoic acid, Hept-6-enoyl chloride, or Weinreb amide of hept-6-enoic acid |
| Cα-Cβ Bond | 2-Acetylpyridine Anion | Enolate of 2-acetylpyridine | C₅ Alkyl Cation | 5-Bromo-1-pentene |
Conclusion
Summary of Current Research Avenues for 1-(Pyridin-2-yl)hept-6-en-2-one
Direct research focused solely on this compound is limited. However, based on the study of analogous structures, several potential research avenues can be extrapolated. The pyridin-2-one scaffold is a versatile starting material in medicinal chemistry and materials science.
Current research on related compounds suggests that this compound could be a valuable intermediate in the synthesis of more complex molecules. Pyridine (B92270) derivatives are known to be key components in the development of inhibitors for various enzymes. For instance, certain pyridin-2-one derivatives have been investigated as potent and selective farnesyltransferase inhibitors nih.gov. Additionally, modifications of the pyridin-2-one core have led to the discovery of inhibitors for mutant isocitrate dehydrogenase 1 (IDH1), a target in cancer therapy nih.gov.
Furthermore, the synthesis of diversely substituted pyridin-2(1H)-ones has been explored for their potential analgesic properties, with some compounds showing anti-allodynic effects in inflammatory pain models nih.gov. The presence of the hept-6-en-2-one side chain offers multiple reactive sites for further chemical modifications, potentially leading to a diverse library of compounds for biological screening.
Identification of Knowledge Gaps and Untapped Research Potential
The primary knowledge gap is the lack of fundamental research and characterization of this compound itself. There is a significant opportunity to explore its basic chemical properties, synthesis, and reactivity.
Key Knowledge Gaps Include:
Optimized Synthesis: While general methods for the synthesis of pyridin-2-one derivatives exist, a specific, high-yield, and scalable synthesis for this compound has not been reported. Developing an efficient synthetic route would be the first step in unlocking its research potential.
Chemical Reactivity: A detailed investigation of the reactivity of the ketone and the terminal alkene in the side chain is needed. Understanding how these functional groups can be selectively modified would enable the creation of a wide range of derivatives.
Biological Activity Screening: There is no published data on the biological activity of this compound. A broad screening against various biological targets (e.g., enzymes, receptors) could reveal potential therapeutic applications.
Coordination Chemistry: The pyridine nitrogen atom and the ketone oxygen atom present potential coordination sites for metal ions. The synthesis and characterization of metal complexes of this ligand could lead to new catalysts or materials with interesting photophysical properties.
Future Perspectives for Advancing the Chemistry of this compound
The future for advancing the chemistry of this compound is promising, provided that foundational research is undertaken.
Potential Future Research Directions:
Derivative Synthesis and SAR Studies: A systematic structure-activity relationship (SAR) study could be initiated by synthesizing a library of derivatives. Modifications could include altering the length and saturation of the side chain, substituting the pyridine ring, and transforming the ketone and alkene functionalities.
Development of Novel Catalysts: The compound could serve as a scaffold for developing new ligands for asymmetric catalysis, leveraging the chirality that can be introduced at various positions.
Materials Science Applications: The terminal alkene offers a handle for polymerization, suggesting that this compound could be a monomer for functional polymers with unique optical or electronic properties.
Pro-drug and Bioconjugation: The reactivity of the side chain could be exploited for the development of pro-drugs or for bioconjugation to larger molecules, such as proteins or antibodies, for targeted delivery.
Q & A
Basic: What synthetic strategies are effective for preparing 1-(Pyridin-2-yl)hept-6-en-2-one, and how can reaction parameters be optimized?
Methodological Answer:
The synthesis of α,β-unsaturated ketones like this compound typically involves aldol condensation or Claisen-Schmidt reactions. For example, pyridin-2-yl derivatives can be synthesized by reacting substituted pyridines with α,β-unsaturated carbonyl precursors under basic conditions (e.g., NaOH/EtOH). Optimization may involve adjusting solvent polarity (e.g., switching from ethanol to DMF for higher solubility), temperature (e.g., reflux vs. room temperature), and catalysts (e.g., Lewis acids like BF₃·OEt₂ to enhance regioselectivity). Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradients) is critical for isolating the desired product from side products like diastereomers or tautomers. Yield improvements (e.g., from 23% to 67% in similar compounds) often require iterative testing of reaction stoichiometry and workup conditions .
Basic: What spectroscopic and chromatographic methods are most reliable for confirming the structure of this compound?
Methodological Answer:
Key techniques include:
- NMR Spectroscopy : ¹H NMR identifies the pyridine ring protons (δ 7.5–8.5 ppm) and the enone system (vinyl protons at δ 5.5–6.5 ppm; ketone carbonyl at ~δ 2.1 ppm for adjacent CH₂). ¹³C NMR confirms the carbonyl carbon (δ ~200 ppm) and pyridine carbons.
- IR Spectroscopy : Strong absorption bands for C=O (1670–1750 cm⁻¹) and conjugated C=C (1600–1650 cm⁻¹).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ at m/z calculated for C₁₂H₁₃NO).
- HPLC-PDA : Reverse-phase HPLC with photodiode array detection ensures purity (>95%) and distinguishes tautomeric forms .
Advanced: How can researchers address conflicting NMR data arising from tautomerism in this compound?
Methodological Answer:
Tautomerism in α,β-unsaturated ketones can lead to variable NMR signals. To resolve this:
- Conduct variable-temperature NMR (e.g., 25°C to −40°C) to slow tautomeric interconversion and observe discrete peaks.
- Use deuterated solvents like DMSO-d₆ or CDCl₃ to stabilize specific tautomers.
- Supplement with computational modeling (DFT calculations at B3LYP/6-31G* level) to predict dominant tautomeric forms and compare with experimental spectra.
- Cross-validate with 2D NMR techniques (COSY, HSQC) to assign overlapping proton and carbon signals .
Advanced: What computational approaches are suitable for predicting the reactivity of the enone moiety in this compound?
Methodological Answer:
- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO/LUMO energies to predict electrophilic/nucleophilic sites. For example, the LUMO of the enone system may highlight susceptibility to Michael additions.
- Transition State Modeling : Use QM/MM methods (e.g., Gaussian 09) to simulate reaction pathways, such as Diels-Alder cycloadditions, and identify activation barriers.
- Molecular Dynamics (MD) Simulations : Assess solvent effects (e.g., water vs. THF) on reaction kinetics.
- Docking Studies : If the compound has biological targets, AutoDock Vina can predict binding affinities to enzymes like cyclooxygenase (COX) .
Advanced: How should in vivo studies be designed to evaluate the pharmacological activity of this compound?
Methodological Answer:
- Animal Models : Use Sprague-Dawley rats or CD-1 mice for acute toxicity (LD₅₀) and efficacy studies (e.g., thermal analgesia via hot-plate test).
- Dosage Ranges : Establish dose-response curves (e.g., 10–100 mg/kg) with vehicle controls (e.g., saline with 10% DMSO).
- Statistical Analysis : Apply one-way ANOVA followed by Tukey’s post-hoc test (α = 0.05) using software like GraphPad Prism 8.
- Ethical Compliance : Adhere to ARRIVE guidelines for humane endpoints and sample size justification (n ≥ 6 per group).
- Metabolite Profiling : Use LC-MS/MS to identify phase I/II metabolites in plasma and liver microsomes .
Advanced: How can researchers reconcile discrepancies in biological activity data across different studies on pyridin-2-yl derivatives?
Methodological Answer:
- Source Analysis : Verify compound purity (e.g., via HPLC) and storage conditions (light/temperature sensitivity).
- Assay Standardization : Replicate experiments using identical cell lines (e.g., HEK293 vs. HeLa) and assay protocols (e.g., MTT vs. ATP luminescence).
- Cofactor Considerations : For enzyme inhibition studies, control for pH, ionic strength, and cofactors (e.g., Mg²⁺ for kinases).
- Meta-Analysis : Use tools like RevMan to aggregate data from multiple studies and identify confounding variables (e.g., solvent used in dosing) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
